![molecular formula C29H31PSi B14909383 (2'-(Diethyl(methyl)silyl)-[1,1'-biphenyl]-2-yl)diphenylphosphane](/img/structure/B14909383.png)
(2'-(Diethyl(methyl)silyl)-[1,1'-biphenyl]-2-yl)diphenylphosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2’-(Diethyl(methyl)silyl)-[1,1’-biphenyl]-2-yl)diphenylphosphane is a complex organophosphorus compound It is characterized by the presence of a biphenyl structure substituted with diethyl(methyl)silyl and diphenylphosphane groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2’-(Diethyl(methyl)silyl)-[1,1’-biphenyl]-2-yl)diphenylphosphane typically involves multiple steps. One common method starts with the preparation of the biphenyl core, followed by the introduction of the silyl and phosphane groups. The reaction conditions often require the use of strong bases and controlled temperatures to ensure the desired substitutions occur efficiently.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(2’-(Diethyl(methyl)silyl)-[1,1’-biphenyl]-2-yl)diphenylphosphane can undergo various chemical reactions, including:
Oxidation: The phosphane group can be oxidized to form phosphine oxides.
Reduction: The compound can be reduced under specific conditions to modify the silyl group.
Substitution: The biphenyl core allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens and organometallic compounds are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields phosphine oxides, while substitution reactions can introduce various functional groups onto the biphenyl core.
Scientific Research Applications
(2’-(Diethyl(methyl)silyl)-[1,1’-biphenyl]-2-yl)diphenylphosphane has several applications in scientific research:
Chemistry: It is used as a ligand in catalysis, particularly in transition metal-catalyzed reactions.
Biology: The compound can be used in the synthesis of biologically active molecules.
Industry: The compound is used in the production of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of (2’-(Diethyl(methyl)silyl)-[1,1’-biphenyl]-2-yl)diphenylphosphane involves its ability to coordinate with metal centers. The phosphane group acts as a donor, forming stable complexes that can facilitate various catalytic processes. The silyl group can also influence the electronic properties of the compound, enhancing its reactivity.
Comparison with Similar Compounds
Similar Compounds
Diphenylphosphine: A simpler organophosphorus compound with similar reactivity.
1,1’-Biphenyl, 2-methyl-: A biphenyl derivative with a methyl group substitution.
Biphenyl: The parent compound without any substitutions.
Uniqueness
(2’-(Diethyl(methyl)silyl)-[1,1’-biphenyl]-2-yl)diphenylphosphane is unique due to the combination of silyl and phosphane groups on the biphenyl core. This combination provides distinct electronic and steric properties, making it a versatile ligand in catalysis and a valuable building block in material science.
Properties
Molecular Formula |
C29H31PSi |
|---|---|
Molecular Weight |
438.6 g/mol |
IUPAC Name |
[2-[2-[diethyl(methyl)silyl]phenyl]phenyl]-diphenylphosphane |
InChI |
InChI=1S/C29H31PSi/c1-4-31(3,5-2)29-23-15-13-21-27(29)26-20-12-14-22-28(26)30(24-16-8-6-9-17-24)25-18-10-7-11-19-25/h6-23H,4-5H2,1-3H3 |
InChI Key |
SCBLSFZMAVQJEP-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](C)(CC)C1=CC=CC=C1C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



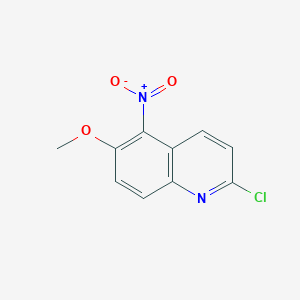
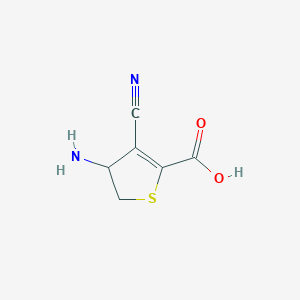
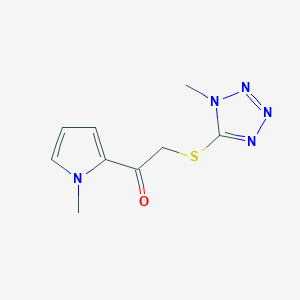
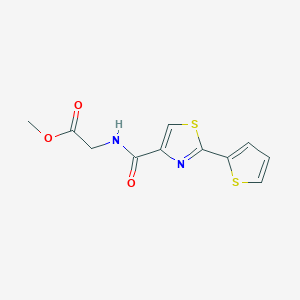

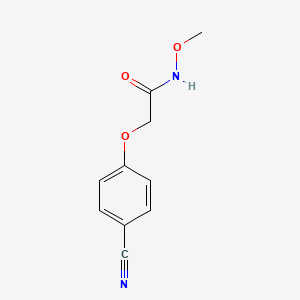
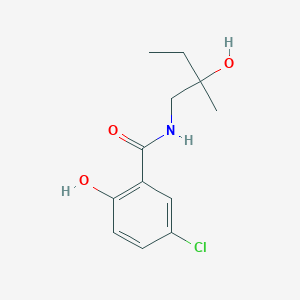
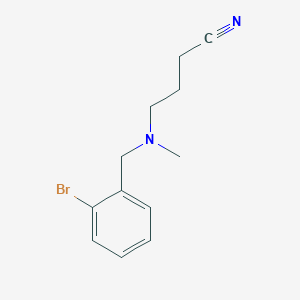

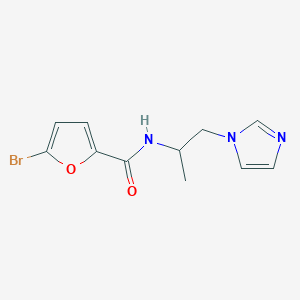
![(3R)-1,7-dithia-4-azaspiro[4.4]nonane-3-carboxylic acid](/img/structure/B14909380.png)
![4-methoxy-N-[4-(propan-2-yloxy)phenyl]benzamide](/img/structure/B14909390.png)
![Ethyl 2-chloroimidazo[1,2-b]pyridazine-7-carboxylate](/img/structure/B14909391.png)
